An In-depth Technical Guide to 2-(4-Methoxyphenoxy)ethylamine
An In-depth Technical Guide to 2-(4-Methoxyphenoxy)ethylamine
This guide provides a comprehensive technical overview of 2-(4-methoxyphenoxy)ethylamine, a chemical compound with potential applications in research and development, particularly within the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, and potential areas of application.
Introduction
2-(4-Methoxyphenoxy)ethylamine, and its isomeric counterpart 2-(2-methoxyphenoxy)ethylamine, belong to a class of phenoxyethylamine compounds. While the 2-methoxy isomer is a well-documented intermediate in the synthesis of cardiovascular drugs such as Carvedilol and Tamsulosin, the 4-methoxy isomer is a less-explored molecule with potential for novel applications.[1][2][3] This guide focuses on the known properties and potential synthesis of 2-(4-methoxyphenoxy)ethylamine, providing a foundational resource for its scientific exploration.
Chemical and Physical Properties
2-(4-Methoxyphenoxy)ethylamine is a solid at room temperature with the chemical formula C₉H₁₃NO₂.[4] Its fundamental properties are summarized in the table below. It is important to note that this compound is primarily intended for research use only and not for diagnostic or therapeutic applications.[4]
| Property | Value | Source(s) |
| CAS Number | 50800-92-5 | [4] |
| Molecular Formula | C₉H₁₃NO₂ | [4] |
| Molecular Weight | 167.21 g/mol | [4] |
| Appearance | Not specified, likely a solid | |
| Melting Point | 38-40 °C | |
| Boiling Point | 127 °C or 136 °C (discrepancy in reported values) | |
| Solubility | Data not available |
The hydrochloride salt of this amine, 2-(4-methoxyphenoxy)ethylamine hydrochloride, is also commercially available and possesses a distinct CAS number (98959-77-4) and molecular weight (203.67 g/mol ).[5][][7][8]
Synthesis of 2-(4-Methoxyphenoxy)ethylamine
Proposed Synthetic Pathway
A two-step synthetic pathway is proposed, starting with the alkylation of 4-methoxyphenol followed by a Gabriel synthesis or a related amine synthesis.
Caption: Proposed synthesis of 2-(4-methoxyphenoxy)ethylamine.
Detailed Experimental Protocol (Adapted from related syntheses)
Step 1: Synthesis of 1-(2-Bromoethoxy)-4-methoxybenzene
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To a solution of 4-methoxyphenol (1 equivalent) in a suitable solvent such as acetone or acetonitrile, add a base such as potassium carbonate (1.5 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add 1,2-dibromoethane (2-3 equivalents) to the reaction mixture.
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Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 1-(2-bromoethoxy)-4-methoxybenzene.
Step 2: Synthesis of 2-(4-Methoxyphenoxy)ethylamine (Gabriel Synthesis)
-
Dissolve 1-(2-bromoethoxy)-4-methoxybenzene (1 equivalent) and potassium phthalimide (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).
-
Heat the reaction mixture to 80-100 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the mixture to room temperature and add hydrazine hydrate (1.5-2 equivalents).
-
Heat the mixture to reflux for 2-4 hours to cleave the phthalimide group.
-
After cooling, acidify the reaction mixture with hydrochloric acid and filter to remove the phthalhydrazide byproduct.
-
Basify the filtrate with a strong base, such as sodium hydroxide, to a pH of >12.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-methoxyphenoxy)ethylamine.
Analytical Characterization
Comprehensive analytical data for 2-(4-methoxyphenoxy)ethylamine is not widely published. However, standard analytical techniques can be employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 6.8-7.5 ppm), the two methylene groups of the ethyl chain (likely between 3.0 and 4.5 ppm), the methoxy group protons (around 3.8 ppm), and the amine protons (a broad singlet which can appear over a wide range and is D₂O exchangeable).
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methoxy carbon, and the two carbons of the ethylamine side chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 2-(4-methoxyphenoxy)ethylamine should exhibit characteristic absorption bands corresponding to its functional groups:
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N-H stretching: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretching: Absorptions around 2850-3000 cm⁻¹ for the aliphatic and aromatic C-H bonds.
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C=C stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
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C-O stretching: Strong absorptions in the 1000-1300 cm⁻¹ range for the ether linkages.
Mass Spectrometry (MS)
Mass spectrometric analysis, typically using electrospray ionization (ESI), would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 168.2. Fragmentation patterns would likely involve cleavage of the C-O and C-C bonds of the ethylamine side chain.
Safety and Handling
Detailed toxicological data for 2-(4-methoxyphenoxy)ethylamine is not available. However, based on the safety data for the isomeric 2-(2-methoxyphenoxy)ethylamine, it should be handled with care in a well-ventilated laboratory fume hood.[9] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The hydrochloride salt is a solid and should be handled in a manner that avoids dust generation.
Potential Applications in Research and Drug Discovery
While the primary documented application of phenoxyethylamines is as intermediates in pharmaceutical synthesis, the structural motif of 2-(4-methoxyphenoxy)ethylamine suggests several avenues for research.[1][3]
Caption: Potential research applications of 2-(4-methoxyphenoxy)ethylamine.
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Scaffold for Combinatorial Chemistry: The primary amine functionality provides a reactive handle for the synthesis of a diverse library of compounds through reactions such as amidation, sulfonylation, and reductive amination.
-
Structure-Activity Relationship (SAR) Studies: As an analog of the pharmaceutically relevant 2-methoxy isomer, this compound can be used in SAR studies to understand the influence of the methoxy group's position on biological activity.
-
Development of Novel Bioactive Molecules: The phenoxyethylamine core is present in various biologically active molecules. This compound serves as a valuable starting material for the synthesis of novel candidates for drug discovery programs targeting a range of biological targets. One report suggests a potential application of 2-(4-methoxyphenoxy)ethylamine as an electrolyte for batteries.[10]
Conclusion
2-(4-Methoxyphenoxy)ethylamine is a chemical compound with established physical and chemical properties. While its biological activities and applications are not as extensively studied as its 2-methoxy isomer, its chemical structure presents it as a valuable building block for synthetic chemistry and drug discovery. The synthesis protocols adapted from related compounds provide a clear path for its preparation in a laboratory setting. Further research into the biological profile of this molecule and its derivatives could unveil novel therapeutic agents or research tools.
References
- 2-(4-methoxyphenoxy)ethanamine hydrochloride, 97%, Thermo Scientific. (n.d.). Fisher Scientific.
- 2-(4-Methoxyphenoxy)ethylamine Hydrochloride (CAS# 98959-77-4). (n.d.). BenchChem.
- CAS 98959-77-4 | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 2-(4-Methoxyphenoxy)ethan-1-amine hydrochloride (Cas 74719-64-5). (n.d.). Parchem.
- 2-(4-Methoxyphenoxy)ethylamine hydrochloride. (n.d.). Oakwood Chemical.
- 2-(4-Methoxyphenoxy)ethylamine | CAS 50800-92-5. (n.d.). Santa Cruz Biotechnology.
- 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0. (2025). ChemicalBook.
- 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride. (n.d.). Georganics.
- Lekkala, R., et al. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. WO2009128088A2.
- 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India. (n.d.). Vihita Bio.
- 2-(2-Methoxyphenoxy)ethylamine Hydrochloride. (n.d.).
- 4-Methoxyphenol synthesis. (n.d.). ChemicalBook.
- 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005. (n.d.). PubChem.
- 2-(2-Methoxyphenoxy)
- Lekkala, R., et al. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. WO2009128088A2.
- 2-(4-Methoxyphenyl)ethylamine | CAS 55-81-2. (n.d.). Santa Cruz Biotechnology.
- 2-(4-Methoxyphenoxy)ethylamine. (n.d.). CymitQuimica.
- 2-(4-Methoxyphenoxy)ethylamine, 97%+ Purity, C9H13NO2, 5 grams. (n.d.). CP Lab Safety.
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